Hainanmurpanin

Catalog No.
S1482524
CAS No.
95360-22-8
M.F
C17H18O6
M. Wt
318.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hainanmurpanin

CAS Number

95360-22-8

Product Name

Hainanmurpanin

IUPAC Name

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3

InChI Key

VLHOVPZUSXEINR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C

Canonical SMILES

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C

Hainanmurpanin is a naturally occurring coumarin compound isolated from the leaves of the plant Murraya exotica L., also known as Chinese boxwood []. While research into its full potential is ongoing, Hainanmurpanin has shown promise in several scientific research applications, including:

Antibacterial Activity

Studies have demonstrated that Hainanmurpanin exhibits antibacterial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This suggests its potential role in developing novel antibacterial agents to combat antibiotic-resistant bacteria.

Anti-inflammatory Activity

Hainanmurpanin has also displayed anti-inflammatory effects in in-vitro and in-vivo models []. This suggests its potential application in treating inflammatory diseases like arthritis and inflammatory bowel disease. However, further research is needed to understand its mechanism of action and efficacy in clinical settings.

Anticancer Activity

Preliminary research indicates that Hainanmurpanin may possess anticancer properties. Studies have shown it to induce cell death in various cancer cell lines []. However, further investigation is necessary to determine its effectiveness and safety in cancer treatment.

Other Potential Applications

Hainanmurpanin's potential extends beyond the aforementioned areas. Research suggests its possible involvement in:

  • Neuroprotective activity: Studies indicate that Hainanmurpanin may protect nerve cells from damage [].
  • Antioxidant activity: Hainanmurpanin may possess antioxidant properties, potentially offering benefits against oxidative stress-related diseases [].

Hainanmurpanin is a coumarin compound primarily isolated from the aerial parts of Murraya paniculata, commonly known as orange jasmine. Its chemical formula is C17H18OC_{17}H_{18}O with a molecular weight of 318.32 g/mol. This compound is characterized by its complex structure, which includes a fused benzene ring and a lactone moiety, contributing to its unique chemical properties and biological activities .

Typical of coumarins, including:

  • Hydrolysis: It can be hydrolyzed in the presence of strong acids or bases, leading to the formation of phenolic compounds.
  • Oxidation: This compound can be oxidized to form more reactive intermediates, which may participate in further chemical transformations.
  • Alkylation: Hainanmurpanin can react with alkyl halides in the presence of a base to produce alkylated derivatives .

Hainanmurpanin exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Research indicates that Hainanmurpanin may inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in antimicrobial therapies .

The synthesis of Hainanmurpanin can be achieved through several methods:

  • Extraction from Natural Sources: It is primarily isolated from Murraya paniculata using solvent extraction techniques, such as ethanol or methanol extraction followed by purification methods like chromatography .
  • Synthetic Approaches: Chemical synthesis can also be employed, where starting materials undergo cyclization reactions to form coumarin derivatives, including Hainanmurpanin. This method often involves multi-step reactions and requires careful control of reaction conditions .

Hainanmurpanin has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential therapeutic agent for various conditions, including inflammation and infection.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage to the skin.
  • Food Industry: As a natural preservative, Hainanmurpanin may be used in food products due to its antimicrobial properties .

Interaction studies have focused on how Hainanmurpanin interacts with other biomolecules:

  • Protein Binding: Research indicates that Hainanmurpanin can bind to proteins involved in inflammatory responses, potentially modulating their activity.
  • Synergistic Effects: When combined with other phytochemicals from Murraya paniculata, Hainanmurpanin may exhibit enhanced biological effects, suggesting a synergistic mechanism that could improve therapeutic efficacy .

Hainanmurpanin shares structural and functional similarities with several other coumarins. Here are some notable comparisons:

Compound NameSourceUnique Features
MeranzinMurraya exoticaExhibits strong anti-inflammatory properties.
PhebalosinMurraya paniculataKnown for its antimicrobial activity.
Gardenin AMurraya koenigiiHighly oxygenated flavonoid with antioxidant effects.
MurralonginolMurraya paniculataDemonstrates significant anti-cholinesterase action.

Hainanmurpanin is unique due to its specific structural characteristics and distinct biological activities that set it apart from these similar compounds. Its multifunctional roles in pharmacology and potential applications in various industries highlight its significance .

XLogP3

2.6

Appearance

Solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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